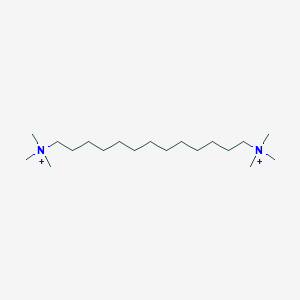
N~1~,N~1~,N~1~,N~13~,N~13~,N~13~-Hexamethyltridecane-1,13-bis(aminium)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N~1~,N~1~,N~1~,N~13~,N~13~,N~13~-Hexamethyltridecane-1,13-bis(aminium) is a synthetic organic compound characterized by its unique structure, which includes multiple methyl groups and aminium functionalities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1,N~1~,N~1~,N~13~,N~13~,N~13~-Hexamethyltridecane-1,13-bis(aminium) typically involves multi-step organic reactions. The process may start with the preparation of a tridecane backbone, followed by the introduction of methyl groups and aminium functionalities through alkylation and amination reactions. Common reagents used in these steps include methyl iodide for methylation and ammonia or amines for amination.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized for temperature, pressure, and catalyst use to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
N~1~,N~1~,N~1~,N~13~,N~13~,N~13~-Hexamethyltridecane-1,13-bis(aminium) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, where the aminium groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H~2~O~2~), potassium permanganate (KMnO~4~)
Reduction: Lithium aluminum hydride (LiAlH~4~), sodium borohydride (NaBH~4~)
Substitution: Alkyl halides, nucleophiles such as thiols or amines
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding alcohols or ketones, while reduction may produce simpler hydrocarbons.
Scientific Research Applications
N~1~,N~1~,N~1~,N~13~,N~13~,N~13~-Hexamethyltridecane-1,13-bis(aminium) has several applications in scientific research:
Chemistry: Used as a reagent or intermediate in organic synthesis.
Medicine: Investigated for its potential use in drug delivery systems.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which N1,N~1~,N~1~,N~13~,N~13~,N~13~-Hexamethyltridecane-1,13-bis(aminium) exerts its effects involves interactions with molecular targets such as enzymes or receptors. The compound’s structure allows it to interact with hydrophobic and hydrophilic environments, making it versatile in various applications. The pathways involved may include binding to specific proteins or altering membrane properties.
Comparison with Similar Compounds
Similar Compounds
- N~1~,N~1~,N~1~-Trimethylhexane-1,6-bis(aminium)
- N~1~,N~1~,N~1~,N~7~,N~7~,N~7~-Hexamethylheptane-1,7-bis(aminium)
Uniqueness
N~1~,N~1~,N~1~,N~13~,N~13~,N~13~-Hexamethyltridecane-1,13-bis(aminium) is unique due to its longer carbon chain and higher degree of methylation compared to similar compounds. This structural difference can result in distinct physical and chemical properties, making it suitable for specific applications where other compounds may not be as effective.
Properties
CAS No. |
52767-74-5 |
|---|---|
Molecular Formula |
C19H44N2+2 |
Molecular Weight |
300.6 g/mol |
IUPAC Name |
trimethyl-[13-(trimethylazaniumyl)tridecyl]azanium |
InChI |
InChI=1S/C19H44N2/c1-20(2,3)18-16-14-12-10-8-7-9-11-13-15-17-19-21(4,5)6/h7-19H2,1-6H3/q+2 |
InChI Key |
GOVJTUUFVAHSMA-UHFFFAOYSA-N |
Canonical SMILES |
C[N+](C)(C)CCCCCCCCCCCCC[N+](C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















